1-Azulenecarboxylic acid, 3-methyl-, methyl ester
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Overview
Description
1-Azulenecarboxylic acid, 3-methyl-, methyl ester is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound belongs to the class of esters, which are widely known for their pleasant odors and are often found in fruits and flowers . Esters are also significant in various industrial applications due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azulenecarboxylic acid, 3-methyl-, methyl ester can be synthesized through the esterification of 1-Azulenecarboxylic acid, 3-methyl- with methanol in the presence of an acid catalyst. . The reaction typically involves heating the carboxylic acid with methanol and a strong acid like sulfuric acid to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
1-Azulenecarboxylic acid, 3-methyl-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed back to its parent carboxylic acid and methanol under acidic or basic conditions.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products
Hydrolysis: 1-Azulenecarboxylic acid, 3-methyl- and methanol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
1-Azulenecarboxylic acid, 3-methyl-, methyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azulenecarboxylic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets. In esterification reactions, the ester group is formed through the nucleophilic attack of an alcohol on the carbonyl carbon of a carboxylic acid, followed by the elimination of water . The ester can undergo hydrolysis, where water or hydroxide ions attack the carbonyl carbon, leading to the formation of the parent carboxylic acid and alcohol .
Comparison with Similar Compounds
1-Azulenecarboxylic acid, 3-methyl-, methyl ester can be compared with other esters such as:
Methyl acetate: A simple ester with a pleasant odor, used as a solvent.
Ethyl acetate: Another common ester used as a solvent and in the production of adhesives.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
These esters share similar chemical properties but differ in their specific applications and sensory characteristics.
Properties
CAS No. |
54654-47-6 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 3-methylazulene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-8-12(13(14)15-2)11-7-5-3-4-6-10(9)11/h3-8H,1-2H3 |
InChI Key |
QLBHKORJFQBBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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